
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate is a synthetic peptide with a molecular weight of 1167.49 and a chemical formula of C₄₉H₈₂N₁₆O₁₁S₃ . This compound is known for its role as a full competitive MCH-1 receptor antagonist, devoid of agonist potency for the human MCH-1 receptor even at micromolar concentrations .
Métodos De Preparación
The synthesis of AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bond can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., DTT). Major products formed from these reactions include oxidized or reduced forms of the peptide .
Aplicaciones Científicas De Investigación
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating the MCH-1 receptor, which is involved in energy homeostasis and feeding behavior.
Medicine: Potential therapeutic applications in treating obesity and metabolic disorders due to its antagonistic effects on the MCH-1 receptor.
Mecanismo De Acción
The compound exerts its effects by competitively binding to the MCH-1 receptor, preventing the natural ligand from activating the receptor. This antagonistic action inhibits the receptor’s signaling pathways, which are involved in regulating energy balance and appetite .
Comparación Con Compuestos Similares
Similar compounds include other MCH-1 receptor antagonists, such as:
T-226296: Another potent MCH-1 receptor antagonist with similar binding affinity.
SNAP-7941:
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 is unique due to its specific amino acid sequence and the presence of a disulfide bond, which may confer distinct structural and functional properties .
Propiedades
Fórmula molecular |
C51H83F3N16O13S3 |
|---|---|
Peso molecular |
1281.5 g/mol |
Nombre IUPAC |
31-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7) |
Clave InChI |
ZJXAUINYHLJPOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


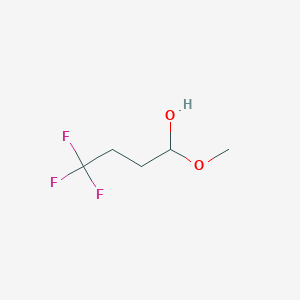
![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
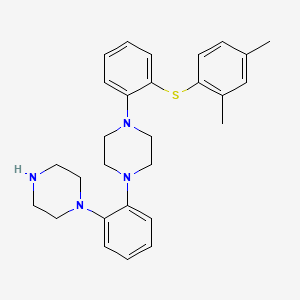
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
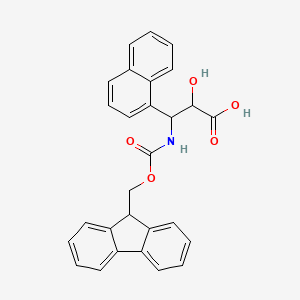

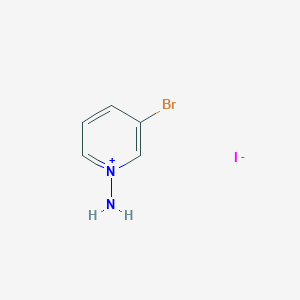

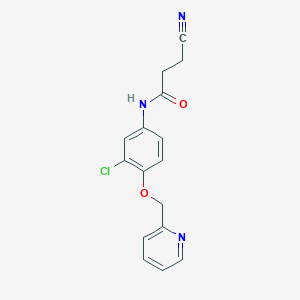
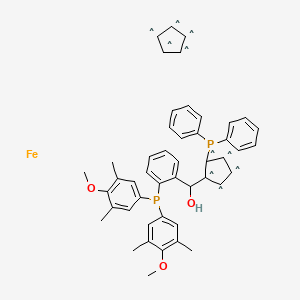
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
amine](/img/structure/B12104135.png)
